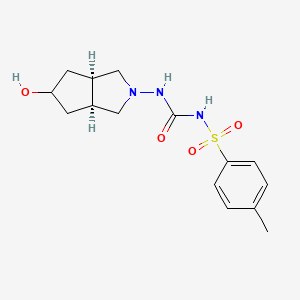
7beta-Hydroxygliclazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7beta-Hydroxygliclazide is a metabolite of gliclazide, a sulfonylurea class drug commonly used to manage type 2 diabetes mellitus. This compound is formed through the hydroxylation of gliclazide, specifically at the 7-beta position. The primary function of gliclazide is to stimulate insulin secretion from the pancreatic beta cells, thereby lowering blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxygliclazide typically involves the hydroxylation of gliclazide. This can be achieved through enzymatic reactions using hydroxylase enzymes or through chemical hydroxylation using reagents like hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve biotransformation processes where microorganisms or enzymes are used to convert gliclazide to its hydroxylated form. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7beta-Hydroxygliclazide undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced back to gliclazide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of gliclazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7beta-Hydroxygliclazide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical studies to understand the metabolism of gliclazide.
Biology: Studied for its effects on pancreatic beta cells and its role in insulin secretion.
Medicine: Investigated for its potential therapeutic effects and its pharmacokinetics in the human body.
Industry: Utilized in the development of new antidiabetic drugs and in the study of drug metabolism
Mechanism of Action
The mechanism of action of 7beta-Hydroxygliclazide is similar to that of gliclazide. It binds to the sulfonylurea receptor on pancreatic beta cells, leading to the closure of ATP-sensitive potassium channels. This results in the depolarization of the cell membrane and the subsequent influx of calcium ions, which triggers the release of insulin .
Comparison with Similar Compounds
Gliclazide: The parent compound from which 7beta-Hydroxygliclazide is derived.
Glipizide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glibenclamide: A sulfonylurea with a longer duration of action compared to gliclazide.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7-beta position, which may influence its pharmacokinetic and pharmacodynamic properties. This modification can affect its metabolism, efficacy, and safety profile compared to other sulfonylureas .
Properties
Molecular Formula |
C15H21N3O4S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-[(3aS,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H21N3O4S/c1-10-2-4-14(5-3-10)23(21,22)17-15(20)16-18-8-11-6-13(19)7-12(11)9-18/h2-5,11-13,19H,6-9H2,1H3,(H2,16,17,20)/t11-,12+,13? |
InChI Key |
JMHDCYDSYHLATB-FUNVUKJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@H]3CC(C[C@H]3C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC(CC3C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
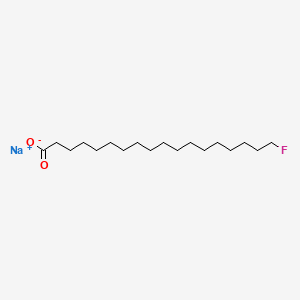


![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
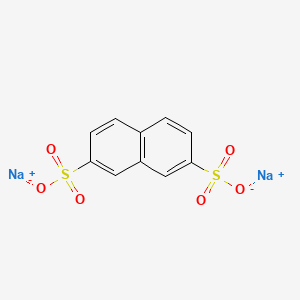
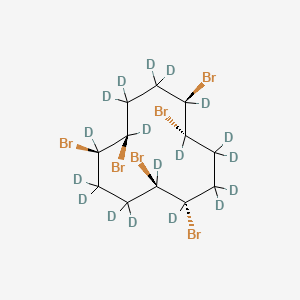
![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)

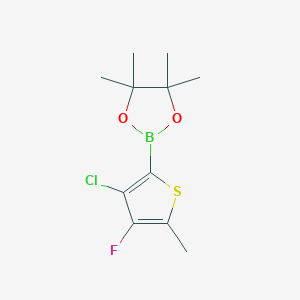
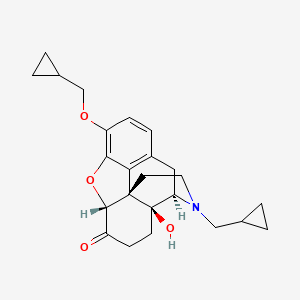
![(10R,13S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13414688.png)
